ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 4-methylphenyl substituent at the N1 position, methyl groups at C3 and C5, and an ethyl ester at C4. Its molecular formula is C₁₆H₁₈N₂O₂ (based on structural inference from analogues in and ), with an average molecular weight of ~270–290 g/mol. Pyrazole derivatives are often synthesized via cyclocondensation reactions involving hydrazines and diketones or their equivalents, as outlined in synthetic protocols ().
Properties
IUPAC Name |
ethyl 3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)14-11(3)16-17(12(14)4)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYTXDOYQSTMNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1C)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the phenylpyrazole family, characterized by its unique structure that includes a pyrazole ring and a para-methylphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
- Chemical Formula : CHNO
- Molecular Weight : Approximately 258.32 g/mol
- Appearance : Colorless liquid with a pungent odor
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including phosphodiesterases (PDEs). These enzymes are vital in regulating cellular signaling pathways by controlling the levels of cyclic nucleotides like cAMP and cGMP. Inhibition of PDEs can lead to increased levels of these cyclic nucleotides, which may modulate several physiological processes, including inflammation and cell proliferation .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For instance, certain derivatives of pyrazole compounds have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Analgesic Effects
This compound has also been evaluated for analgesic properties. Animal models have shown that it can reduce pain responses comparable to traditional analgesics, suggesting its potential as a therapeutic agent for pain management.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, with IC values indicating significant growth inhibition. For example, derivatives similar to this compound have shown IC values around 49.85 µM against specific cancer cells, highlighting its potential in cancer therapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Analgesic | Pain reduction in animal models | |
| Anticancer | Induction of apoptosis in cancer cells |
Research Highlights
- Anti-inflammatory Studies :
- Anticancer Evaluations :
- Pharmacological Potential :
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and modulating cell cycle progression .
1.2 Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. Research indicates that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases. A notable study published in Journal of Medicinal Chemistry highlighted its mechanism of action involving the inhibition of specific signaling pathways associated with inflammation .
Agricultural Applications
2.1 Pesticide Development
This compound has been explored as a potential pesticide due to its efficacy against various agricultural pests. Studies have shown that this compound exhibits insecticidal properties, particularly against aphids and other sap-sucking insects. The effectiveness of this compound was demonstrated in field trials where it significantly reduced pest populations without adversely affecting beneficial insects .
2.2 Herbicide Potential
In addition to its insecticidal properties, there is ongoing research into the herbicidal potential of this compound. Preliminary results suggest that it may inhibit the growth of certain weeds by disrupting their metabolic processes. This dual functionality makes it an attractive candidate for integrated pest management strategies in sustainable agriculture .
Material Science Applications
3.1 Polymer Synthesis
This compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and resistance to thermal degradation, making it suitable for applications in coatings and composites .
3.2 Nanomaterials Development
The compound's unique chemical structure allows for its use in the development of nanomaterials. Researchers have explored its role as a precursor in the synthesis of nanoparticles with specific catalytic properties. These nanoparticles have potential applications in environmental remediation and energy conversion technologies .
Data Summary
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.
Mechanism :
-
Basic Hydrolysis : Nucleophilic attack by hydroxide ion at the ester carbonyl forms a tetrahedral intermediate, followed by elimination of ethanol to yield the carboxylate salt.
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Acidic Hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
Condensation Reactions
The electron-deficient carbonyl group participates in condensation reactions with nucleophiles such as hydrazines or amines.
Reaction with Hydrazine
Hydrazine reacts with the ester to form hydrazide derivatives, which are precursors to heterocyclic systems like oxadiazoles.
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Ethyl ester derivative | Hydrazine hydrate | 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbohydrazide | Synthesis of oxadiazoles |
Conditions : Ethanol, reflux, 12 hours.
Aldol Condensation
The carboxylic acid (post-hydrolysis) undergoes aldol condensation with ketones or aldehydes in basic media. For example:
Example : Reaction with acetylfuran derivatives yields α,β-unsaturated ketones, as observed in structurally similar pyrazolecarbaldehydes .
Functionalization via Electrophilic Substitution
The pyrazole ring’s aromatic system allows limited electrophilic substitution, directed by substituents:
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Nitration : The 1-(4-methylphenyl) group deactivates the ring, but nitration may occur at position 2 or 6 under strong nitrating agents (HNO₃/H₂SO₄).
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Sulfonation : Requires oleum and elevated temperatures due to the ring’s electron-deficient nature .
Challenges : Methyl groups at positions 3 and 5 sterically hinder substitution at adjacent positions.
Oxidation of Methyl Groups
Under harsh conditions (KMnO₄, acidic medium), methyl groups oxidize to carboxyl groups, though yields are moderate (~50%) due to competing decomposition .
Reduction of Ester to Alcohol
Lithium aluminum hydride (LiAlH₄) reduces the ester to the primary alcohol:
Conditions : Dry ether, 0°C to room temperature.
Nucleophilic Aromatic Substitution
The electron-withdrawing ester group activates the pyrazole ring for nucleophilic substitution at position 4, though reactivity is limited by steric hindrance from adjacent methyl groups.
| Reagent | Product | Conditions |
|---|---|---|
| Ammonia | 4-Amino-pyrazole derivative | High pressure, 150°C |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
- Electron-Donating vs. The 5-nitro-2-pyridinyl substituent () introduces significant electron-withdrawing effects due to the nitro group, which may alter reactivity in electrophilic substitution reactions. The sulfonyl group in is strongly electron-withdrawing, increasing acidity of adjacent protons and influencing solubility.
- The 3-chlorophenyl group () creates positional steric effects compared to para-substituted analogues, affecting crystal packing (monoclinic system).
Q & A
Q. What is the synthetic route for ethyl 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting ethyl acetoacetate with substituted hydrazines or arylhydrazines under reflux conditions in alcoholic media. For example, similar pyrazole derivatives are synthesized using ethyl 2-cyano-3-ethoxyacrylate and arylhydrazines, followed by filtration and recrystallization . Key steps include:
- Reaction optimization : Adjusting molar ratios, solvent polarity (e.g., ethanol, methanol), and reflux duration (4–12 hours).
- Purification : Column chromatography or recrystallization using ethanol/water mixtures.
Q. Which spectroscopic techniques are used to characterize this compound?
Researchers employ a combination of:
- X-ray diffraction (XRD) : Determines crystal structure and unit cell parameters (e.g., monoclinic systems in similar pyrazoles) .
- FT-IR spectroscopy : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹, pyrazole ring vibrations) .
- NMR spectroscopy : Assigns proton environments (e.g., methyl groups at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–7.5 ppm) .
- TEM/particle size analysis : Measures crystallite size (e.g., 20–50 nm for analogous compounds) .
Q. What are the primary applications of this compound in medicinal chemistry?
Pyrazole derivatives are explored as bioactive intermediates for:
- Antimicrobial agents : Testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via MIC assays .
- Anti-inflammatory activity : COX-2 inhibition studies using in vitro enzyme assays .
- Drug discovery : Serving as precursors for kinase inhibitors or receptor modulators .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected NMR splitting or FT-IR peaks) are addressed by:
Q. What strategies optimize synthetic yield in multi-step pyrazole syntheses?
Yield improvements focus on:
- Catalyst screening : Testing bases (e.g., triethylamine) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Solvent effects : Using polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Microwave-assisted synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours under reflux) .
Q. How do substituent modifications on the pyrazole ring influence bioactivity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial potency by increasing membrane permeability .
- Benzyl or aryl substitutions at the 1-position improve receptor binding affinity (e.g., IC₅₀ values < 10 µM in kinase assays) .
- Ester-to-acid hydrolysis (e.g., converting ethyl esters to carboxylic acids) modulates solubility and bioavailability .
Q. What computational methods support the analysis of this compound’s reactivity?
Advanced approaches include:
- DFT calculations : Predicting frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
- Molecular docking : Simulating interactions with biological targets (e.g., COX-2, EGFR kinases) using AutoDock Vina .
- MD simulations : Modeling stability in aqueous or lipid bilayers for drug delivery studies .
Q. How can stability and degradation pathways be analyzed under varying conditions?
Stability studies involve:
- Forced degradation : Exposing the compound to acidic/basic (0.1M HCl/NaOH), oxidative (3% H₂O₂), or photolytic (UV light) conditions .
- HPLC-MS monitoring : Identifying degradation products (e.g., ester hydrolysis to carboxylic acids) .
- Thermogravimetric analysis (TGA) : Assessing thermal stability up to 300°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
